molecular formula C6H4FNO3 B1340275 4-Fluoro-3-nitrophenol CAS No. 2105-96-6

4-Fluoro-3-nitrophenol

Cat. No.: B1340275
CAS No.: 2105-96-6
M. Wt: 157.1 g/mol
InChI Key: JSRMPTJZAJUPGZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a yellow to brown crystalline solid with a distinct odor. This compound is sparingly soluble in water but dissolves well in organic solvents such as alcohols, ethers, and ketones. It is known for its instability in air and its tendency to undergo oxidation when exposed to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol, followed by a fluorination reaction to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and a fluorinating agent such as potassium fluoride for the fluorination step .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 4-Fluoro-3-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemical Reactions and Synthesis

4F3NP can be synthesized through nucleophilic substitution reactions involving fluorinated anilines and nitro compounds; one route involves reacting 4-fluoroaniline with nitrous acid. It undergoes several chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst, resulting in 4-Fluoro-3-aminophenol.
  • Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions, yielding various substituted phenols.
  • Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

4F3NP serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also a building block for synthesizing bioactive molecules and enzyme inhibitors. Research explores its potential in drug development, particularly in designing anti-inflammatory and antimicrobial agents. Moreover, it is utilized in producing dyes, pigments, and other specialty chemicals.

Antimicrobial Properties

Recent studies have indicated the antimicrobial potential of 4F3NP and its derivatives. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL, which is more potent than its non-chloro derivative (1024 µg/mL). Structural modifications can enhance the biological efficacy of compounds containing the 4F3NP moiety.

Antitubercular Activity

Research on 4F3NP derivatives has shown promise in treating tuberculosis. One derivative exhibited an MIC value of 4 µg/mL against both drug-sensitive and rifampicin-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of 4F3NP-based compounds in developing novel treatments for tuberculosis.

Toxicological Assessments

Toxicological evaluations of 4F3NP and its derivatives have been conducted to assess their safety profiles. In vitro cytotoxicity assays revealed that certain derivatives exhibited low toxicity against normal cell lines while maintaining antimicrobial efficacy. Balancing potency and safety is crucial for developing therapeutic agents.

Environmental Impact

The environmental implications of nitrophenols, including 4F3NP, have also been explored. Studies suggest that exposure to nitrophenols can have detrimental effects on aquatic ecosystems, necessitating careful management of these compounds in industrial applications.

4-Fluoro-3-nitrophenol Data Summary

CompoundActivityMIC (µg/mL)Notes
This compoundAntimicrobialVariesStructural modifications enhance activity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntibacterial against K. pneumoniae512More potent than non-chloro derivative
Derivatives against Mycobacterium tuberculosisAntitubercular4Effective against resistant strains

Comparison with Isomers

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and fluorine atom play crucial roles in its binding affinity and specificity. The pathways involved often include the inhibition of enzyme-catalyzed reactions, leading to altered cellular processes .

Comparison with Similar Compounds

  • 3-Fluoro-4-nitrophenol
  • 2-Fluoro-5-nitrophenol
  • 4-Fluoro-2-nitrophenol

Comparison: 4-Fluoro-3-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups on the phenol ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for targeted synthetic applications .

Biological Activity

4-Fluoro-3-nitrophenol (4F3NP) is a compound of increasing interest due to its diverse biological activities and potential applications in pharmaceuticals and environmental science. This article presents a comprehensive overview of the biological activity of 4F3NP, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a nitro group on the aromatic ring, which significantly influences its chemical reactivity and biological properties. The synthesis of 4F3NP can be achieved through various methods, including nucleophilic substitution reactions involving fluorinated anilines and nitro compounds. For example, a notable synthesis route involves the reaction of 4-fluoroaniline with nitrous acid to yield 4F3NP .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4F3NP and its derivatives. For instance, research on related compounds such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 512 µg/mL compared to 1024 µg/mL for the non-chloro derivative . This suggests that structural modifications can enhance the biological efficacy of compounds containing the 4F3NP moiety.

Antitubercular Activity

A study focusing on a series of compounds derived from 4F3NP assessed their antitubercular activities against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL against both drug-sensitive and rifampicin-resistant strains . This finding underscores the potential of 4F3NP-based compounds in developing novel treatments for tuberculosis.

The mechanisms through which 4F3NP exerts its biological effects are not fully elucidated but may involve interactions with cellular targets that disrupt normal physiological functions. For example, studies suggest that nitrophenols can influence enzyme activities through competitive or non-competitive inhibition, affecting metabolic pathways crucial for microbial survival .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of 4F3NP and its derivatives. In vitro cytotoxicity assays revealed that certain derivatives exhibited low toxicity against normal cell lines while maintaining antimicrobial efficacy . This balance between potency and safety is critical for the development of therapeutic agents.

Environmental Impact

Research has also explored the environmental implications of nitrophenols, including 4F3NP. A study indicated that exposure to nitrophenols could have detrimental effects on aquatic ecosystems, highlighting the need for careful management of these compounds in industrial applications .

Data Summary

The following table summarizes key findings regarding the biological activity and properties of this compound:

Compound Activity MIC (µg/mL) Notes
This compoundAntimicrobialVariesStructural modifications enhance activity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntibacterial against K. pneumoniae512More potent than non-chloro derivative
Derivatives against M. tuberculosisAntitubercular4Effective against resistant strains

Q & A

Q. Basic: How can researchers optimize synthetic routes for 4-fluoro-3-nitrophenol to improve yield and purity?

Answer:
Synthetic optimization should focus on reaction conditions (e.g., nitration regioselectivity, fluorination efficiency) and purification methods. For nitrophenol derivatives, controlling electrophilic aromatic substitution is critical. Use spectroscopic techniques (e.g., 1H^1H-NMR, 19F^{19}F-NMR) to confirm substitution patterns and assess purity . Monitor side reactions, such as over-nitration or dehalogenation, via HPLC with UV detection. Adjust solvent polarity (e.g., sulfuric acid for nitration, dichloromethane for fluorination) to minimize byproducts .

Q. Advanced: What analytical methods are recommended for quantifying trace levels of this compound in complex biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Use a C18 column with a gradient elution (water:acetonitrile + 0.1% formic acid) for separation. Validate the method for limits of detection (LOD < 1 ng/mL) and matrix effects using isotopically labeled internal standards (e.g., 13C^{13}C-analogs) . For environmental samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates >85% .

Q. Basic: What are the primary occupational exposure risks associated with this compound, and how should they be mitigated in laboratory settings?

Answer:
this compound is a suspected hematotoxicant and may cause methemoglobinemia. Implement OSHA guidelines (29 CFR 1910.1020) for air sampling (personal/area monitors) and biological monitoring (urinary nitro metabolites). Use engineering controls (fume hoods) and PPE (nitrile gloves, respirators with organic vapor cartridges). Store in amber glass under inert gas to prevent photodegradation .

Q. Advanced: How can toxicokinetic models be developed for this compound to predict human metabolic clearance?

Answer:
Develop a physiologically based pharmacokinetic (PBPK) model using in vitro data from hepatic microsomes or hepatocytes. Measure metabolic stability (e.g., t1/2t_{1/2}) and identify cytochrome P450 isoforms involved in nitro-reduction or hydroxylation. Incorporate interspecies scaling factors (e.g., liver weight, blood flow rates) to extrapolate animal data to humans. Validate models against in vivo rat or mouse pharmacokinetic studies .

Q. Advanced: What experimental strategies address contradictions in reported toxicity data for this compound across species?

Answer:
Systematic discrepancies often arise from interspecies differences in nitroreductase activity or glutathione conjugation. Conduct comparative in vitro assays (e.g., S9 fractions from human, rat, and mouse liver) to quantify metabolic pathways. Use transcriptomics to identify species-specific biomarkers (e.g., NQO1 expression). Cross-reference findings with the ATSDR’s Toxicological Profile for Nitrophenols, which highlights data gaps in placental transfer and fetal hemoglobin susceptibility .

Q. Advanced: How can researchers identify and characterize reactive metabolites of this compound that contribute to cytotoxicity?

Answer:
Employ trapped metabolite screening using glutathione (GSH) or cyanide as nucleophiles in hepatic microsomal incubations. Analyze adducts via high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). Confirm structures using 1H^1H-NMR and 19F^{19}F-NMR. For in vivo validation, administer stable isotope-labeled this compound (13C^{13}C- or 2H^{2}H-labeled) to track metabolite distribution in rodent models .

Q. Advanced: What statistical approaches resolve contradictions between in vitro and in vivo genotoxicity data for this compound?

Answer:
Apply Bayesian meta-analysis to weight evidence from Ames tests, micronucleus assays, and Comet assays. Adjust for confounding factors (e.g., nitro group reduction potential, metabolic activation). Use in silico tools (e.g., OECD QSAR Toolbox) to predict structural alerts. Reconcile discrepancies by testing metabolites (e.g., hydroxylamine intermediates) in secondary genotoxicity assays .

Properties

IUPAC Name

4-fluoro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRMPTJZAJUPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587834
Record name 4-Fluoro-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-96-6
Record name 4-Fluoro-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrophenol
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (200 mL) and acetic acid (120) mL are mixed at 0° C. To this solution is added 15 g (0.082 mol) of 4-fluoro-3-nitroacetophenone with stirring. To the cold reaction mixture is added 36 mL of 36% peracetic acid. The reaction mixture is then stirred at room temperature for 4 hours. Water (500 mL) is added to the mixture, and the crude product is extracted into diethyl ether. The combined ether fractions are washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue is purified using column chromatography on silica gel, eluting with 3% methanol/chloroform, giving 3.2 g of Compound 23 (20% yield). mp: 86-87° C. 1H-NMR (CDCl3) 7.56 (dd, 1H); 7.29 (t, 1H), 7.12 (m, 1H); 5.36 (s, 1H). 19F-NMR (d6 -DMSO) 147.60 (s). Anal. calc. for C6H4FNO3 : C, 45.87; H, 2.57; N, 8.92. Found: C, 45.80; H. 2.51; N, 8.69.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
36 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
4-Fluoro-3-nitrophenol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
4-Fluoro-3-nitrophenol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
4-Fluoro-3-nitrophenol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
4-Fluoro-3-nitrophenol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
4-Fluoro-3-nitrophenol
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
3-Nitryloxy-2,2-bis(nitryloxymethyl)propyl bromide
4-Fluoro-3-nitrophenol

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